molecular formula C17H16N4O4S B15033708 3,4-dimethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

3,4-dimethoxy-N-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbamothioyl]benzamide

Cat. No.: B15033708
M. Wt: 372.4 g/mol
InChI Key: NOFZBVUVMAJRAM-UHFFFAOYSA-N
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Description

1-(3,4-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is a complex organic compound characterized by its unique structure, which includes a benzodiazole ring and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA typically involves the following steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiourea Moiety: The thiourea group is introduced via a nucleophilic substitution reaction, where a suitable thiourea derivative reacts with the benzodiazole intermediate.

    Final Coupling: The final step involves coupling the benzodiazole-thiourea intermediate with 3,4-dimethoxybenzoyl chloride under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

1-(3,4-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(3,4-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

    1-(3,4-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)UREA: This compound is similar but lacks the thiourea moiety.

    1-(3,4-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOCARBAMATE: This compound has a thiocarbamate group instead of a thiourea group.

Uniqueness: 1-(3,4-DIMETHOXYBENZOYL)-3-(2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)THIOUREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H16N4O4S

Molecular Weight

372.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)carbamothioyl]benzamide

InChI

InChI=1S/C17H16N4O4S/c1-24-13-6-3-9(7-14(13)25-2)15(22)21-17(26)18-10-4-5-11-12(8-10)20-16(23)19-11/h3-8H,1-2H3,(H2,19,20,23)(H2,18,21,22,26)

InChI Key

NOFZBVUVMAJRAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)NC(=O)N3)OC

Origin of Product

United States

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